molecular formula C11H14O4S B1598322 Diethyl (3-thienyl)malonate CAS No. 37784-67-1

Diethyl (3-thienyl)malonate

Cat. No. B1598322
CAS RN: 37784-67-1
M. Wt: 242.29 g/mol
InChI Key: AURROROYQPIDRG-UHFFFAOYSA-N
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Description

Diethyl (3-thienyl)malonate is a compound with the molecular formula C11H14O4S . It is a derivative of diethyl malonate, which is a diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .


Synthesis Analysis

The synthesis of diethyl malonate and its derivatives typically involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . The malonic ester synthesis takes place in four steps: enolate formation, alkylation, ester hydrolysis, and protonation .


Molecular Structure Analysis

The molecule contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 Thiophene .


Chemical Reactions Analysis

Diethyl malonate can undergo a variety of reactions due to the special chemical structure. The methylene group in the middle of the molecule is neighbored by two carbonyl groups, making it more acidic. The -H on the methylene group can be replaced by metal sodium, while the ester’s structure is unstable and prone to decarboxylation to generate malonic acid .


Physical And Chemical Properties Analysis

Diethyl (3-thienyl)malonate has a molecular weight of 242.29 and a density of 1.199 .

Scientific Research Applications

  • Synthesis of Anticancer Drugs : Diethyl malonate derivatives, such as Diethyl 2-(2-chloronicotinoyl)malonate, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. These derivatives act on cancer cell growth signaling pathways, further hindering cell growth and promoting apoptosis (Xiong et al., 2018).

  • Chemical Reactions and Synthesis : Studies have shown that diethyl malonate can undergo regioselective single and double conjugate additions, forming various compounds useful in synthetic chemistry (Grecian, Wrobleski, & Aubé, 2005).

  • Use in Cyclocondensation Reactions : The use of malonates, including diethyl malonates, as reagents in cyclocondensation reactions to create six-membered heterocycles has been documented, showcasing their versatility in organic synthesis (Stadlbauer et al., 2001).

  • Oxidative Dimerization : Research has explored the oxidative dimerization of Diethyl 3-Thienylmalonate, leading to the synthesis of benzo[1,2-b:4,5-b']dithiophene derivatives. This indicates its potential application in the development of complex organic molecules (Citterio et al., 1996).

  • Synthesis of Heterocyclic Systems : Diethyl malonate derivatives have been used in the synthesis of a wide range of heterocyclic sulfone systems, demonstrating their reactivity and utility in creating diverse chemical structures (Elkholy, 2008).

  • Preparation of Biological Active Compounds : Diethyl malonate has been used in the one-pot synthesis of thieno[2,3-b]thiophenes, which are useful starting materials for the synthesis of biologically active compounds (El-Saghier, 1993).

Safety And Hazards

Diethyl malonate is combustible and should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, use CO2, dry chemical, or foam for extinction. It should be stored in a well-ventilated place and kept cool .

Future Directions

Diethyl malonate and its derivatives have been widely used in the synthesis of various compounds, including pharmaceutical intermediates, pesticide intermediates, amino acids, coumarin, liquid crystal materials, insect warning pheromones, and antibacterial derivatives . The future directions of research and application of diethyl malonate and its derivatives are likely to continue in these areas.

properties

IUPAC Name

diethyl 2-thiophen-3-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURROROYQPIDRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CSC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191231
Record name Diethyl (3-thienyl)malonate
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Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (3-thienyl)malonate

CAS RN

37784-67-1
Record name 1,3-Diethyl 2-(3-thienyl)propanedioate
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Record name Diethyl (3-thienyl)malonate
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Record name Diethyl (3-thienyl)malonate
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Record name Diethyl (3-thienyl)malonate
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Synthesis routes and methods

Procedure details

Potassium hydroxide (0.14 g, 2.0 mmol) in ethanol (50 ml) was saturated with hydrogen sulphide at 0° for one hour. To this was added 4-trans ethyl-2-ethoxycarbonyl-5-chloro-3-chloromethylpenta-2,4-dienoate (0.62 g, 2.45 mmol), and addition of hydrogen sulphide was continued for one hour at room temperature. The reaction mixture was stirred for a further four hours. Potassium hydroxide (0.20 g, 2.8 mmol) was added and hydrogen sulphide passed for thirty minutes. The reaction mixture was stirred at room temperature for sixteen hours, diluted with water (50 ml) and extracted with ether (3×50 ml). The extracts were washed with saturated brine, N sodium bicarbonate solution, saturated brine, dried (Na2SO4) and evaporated to give the title compound (78% yield) purified by distillation, b.p. 119°-127°/0.5 mm. δ (CDCl3) 1.27 (6H, t, J 7 Hz, CH3), 4.20 (4H, q, J 7 Hz, OCH2), 4.75 (1H, s, CH), 7.20-7.43 (3H, m, thienyl protons), νmax (film) 1730 cm-1, λmax (ethanol) 234 nm. C11H14O4S requires M, 242.0649. Found M+, 242.0609.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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